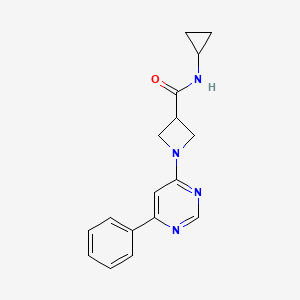

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

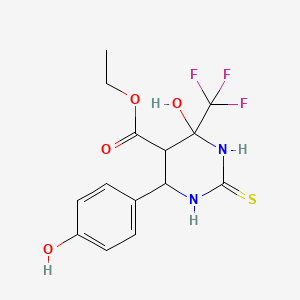

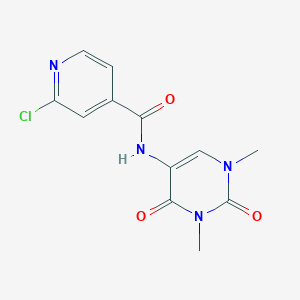

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential application in cancer immunotherapy.

Applications De Recherche Scientifique

Applications in Anticancer Research

Many compounds with complex structures similar to N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have been explored for their potential in anticancer research. For example, phenothiazine derivatives have been studied for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems via pharmacophoric substituents, multicyclic ring systems, and lipophilic character, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Antiviral Drug Discovery

The discovery and development of antiviral agents, including novel acyclic nucleoside phosphonates and bicyclic (furanopyrimidine) nucleoside analogues, highlight the importance of structural innovation in tackling viral diseases. These compounds, although distinct, share the common goal of inhibiting viral replication through interference with nucleic acid synthesis or enzyme inhibition, demonstrating the potential of structurally complex molecules in antiviral therapy (De Clercq, 2009).

Drug Metabolism and Pharmacokinetics

Understanding the pharmacokinetics and drug interactions of complex molecules is crucial in drug development. For instance, studies on inhibitors of cytochrome P450 isoforms in human liver microsomes aim to predict drug-drug interactions and optimize drug therapy, highlighting the significance of chemical structure in determining drug metabolism and efficacy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Mécanisme D'action

Target of Action

The primary target of N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

This compound acts as an inhibitor of the NLRP3 inflammasome . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .

Biochemical Pathways

The compound affects the biochemical pathway involving the NLRP3 inflammasome. In neurodegenerative or inflammatory conditions, microglia, the resident macrophage cells in the brain, are often activated and can produce a number of proinflammatory factors including IL-1β . The secretion of IL-1β needs the activation of the NLRP3 inflammasome . Once secreted, IL-1β can stimulate the surrounding microglia or astrocytes to produce other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6 .

Result of Action

The result of the action of this compound is the inhibition of the NLRP3 inflammasome . This leads to a decrease in the production of proinflammatory factors, thereby potentially reducing inflammation and the progression of neurodegenerative diseases .

Propriétés

IUPAC Name |

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c22-17(20-14-6-7-14)13-9-21(10-13)16-8-15(18-11-19-16)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMWSKZXEBOMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976155.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2976156.png)

![1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2976168.png)

![Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2976169.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2976172.png)

![1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride](/img/structure/B2976173.png)